1-Oxo Mirtazapine (Mirtazapine Impurity C)
Overview
Description
1-Oxo Mirtazapine, also known as Mirtazapine Impurity C, is a chemical compound that serves as an impurity in the synthesis of Mirtazapine. Mirtazapine is an antidepressant used primarily for the treatment of major depressive disorder. The chemical structure of 1-Oxo Mirtazapine is characterized by a pyrazino[2,1-a]pyrido2,3-cbenzazepin-1(2H)-one core, with a molecular formula of C17H17N3O and a molecular weight of 279.34 .
Scientific Research Applications
1-Oxo Mirtazapine is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for the analysis and quality control of Mirtazapine and its impurities.
Biology: It is used in studies to understand the metabolic pathways and degradation products of Mirtazapine.
Medicine: Research involving 1-Oxo Mirtazapine helps in understanding the pharmacokinetics and pharmacodynamics of Mirtazapine.
Safety and Hazards
Mechanism of Action
Target of Action
1-Oxo Mirtazapine, also known as Mirtazapine Impurity C, is a derivative of Mirtazapine. Mirtazapine primarily targets central α2-adrenergic auto- and heteroreceptors , 5-HT2 and 5-HT3 serotonin receptors , and H1 histamine receptors . These receptors play a crucial role in the regulation of mood and sleep .
Mode of Action
Mirtazapine works by antagonizing the central presynaptic α2-adrenergic receptors, which results in increased release of norepinephrine and serotonin . It also acts as a potent antagonist of 5-HT2 and 5-HT3 serotonin receptors and H1 histamine receptors . This dual action on noradrenergic and serotonergic systems is unique and may contribute to its therapeutic efficacy .
Biochemical Pathways
The biochemical pathways affected by 1-Oxo Mirtazapine are likely to be similar to those of Mirtazapine. Mirtazapine enhances noradrenergic and 5-HT1A–mediated serotonergic neurotransmission . This is achieved through the synergy between noradrenergic and serotonergic actions . The potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities of Mirtazapine may also mediate these effects .
Pharmacokinetics
The pharmacokinetics of 1-Oxo Mirtazapine are expected to be similar to Mirtazapine. Mirtazapine is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours . It binds to plasma proteins in a nonspecific and reversible way, and its absolute bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg .
Result of Action
The result of action of 1-Oxo Mirtazapine is likely to be similar to Mirtazapine. Mirtazapine has been reported to be efficacious in the management of various conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It also exhibits a fast onset of action, a high level of response, and a manageable side-effect profile .
Preparation Methods
The synthesis of 1-Oxo Mirtazapine involves several steps, typically starting from the precursor compounds used in the synthesis of Mirtazapine. The synthetic route often includes cyclization reactions and specific reaction conditions to ensure the formation of the desired impurity. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques to isolate 1-Oxo Mirtazapine in its pure form .
Chemical Reactions Analysis
1-Oxo Mirtazapine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-Oxo Mirtazapine can be compared with other impurities and metabolites of Mirtazapine, such as:
8-Hydroxy Mirtazapine: Another impurity with a hydroxyl group at the 8th position.
Mianserin: A structurally related compound with similar pharmacological properties.
Cyproheptadine: Another compound in the same API family with similar therapeutic uses.
The uniqueness of 1-Oxo Mirtazapine lies in its specific structure and role as an impurity in the synthesis of Mirtazapine .
Properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXITVQAKIFZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676086 | |
Record name | 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191546-96-0 | |
Record name | 3,4,10,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191546-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo mirtazapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,10,14b-tetrahydro-2-methyl-pyrazino[2,1,-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-KETOMIRTAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMP2ZTF566 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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